molecular formula C11H17NO3S B2929198 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide CAS No. 1351634-39-3

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Cat. No.: B2929198
CAS No.: 1351634-39-3
M. Wt: 243.32
InChI Key: LKGSICAARHFJDB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide is a synthetic compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-15-7-10(13)12-8-11(2,14)9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSICAARHFJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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